Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate
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Overview
Description
The compound is a benzofuran derivative with several functional groups attached, including an ethyl ester, a bromine atom, a fluorobenzoyl group, and a formyl group. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. Compounds like this are often used in organic synthesis and can have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The benzofuran core provides aromatic stability, while the various substituents would have different electronic and steric effects .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds of this type can undergo a variety of reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction . The ester could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the overall polarity .Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate, although not directly cited in the provided papers, is related to various compounds studied for their chemical reactivity and potential applications in organic synthesis. The explored compounds share structural motifs or reactivity pathways that could infer the scientific applications of the specified compound.
Carbene Capture and Photolysis : The study of photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate reveals that carbenes, which are highly reactive intermediates, can be generated and captured using various nucleophiles. This insight is crucial for understanding the potential synthetic applications of related compounds, including the generation and utilization of carbenes derived from specific photolysis conditions (Ang, Prager, & Williams, 1995).
Synthesis of Heterocycles : Research on the dehydrogenation of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate to produce various heterocyclic compounds demonstrates the versatility of furan derivatives in synthesizing complex heterocyclic structures. This process can provide insights into the synthesis of benzofuran derivatives and their potential in generating pharmacologically active compounds (Shekarchi et al., 2003).
Halogen Substitution and Pharmacological Potential : The synthesis and evaluation of a series of ethyl 2-[N-substituted benzyl-4a(or 3a)-bromo]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives for anti-arrhythmic activity highlight the significance of halogen substitution in modulating the biological activities of organic compounds. These findings could suggest potential pharmacological applications for similarly structured compounds, including modifications to improve their activity or specificity (蘇怡芳, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-bromo-5-(4-fluorobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFO6/c1-3-26-20(25)15-14(9-23)27-18-10(2)8-13(17(21)16(15)18)28-19(24)11-4-6-12(22)7-5-11/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTSUIWBFXFMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)F)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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